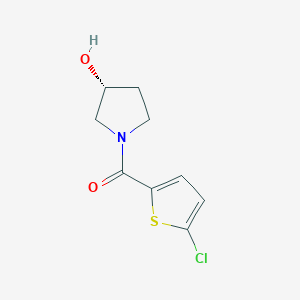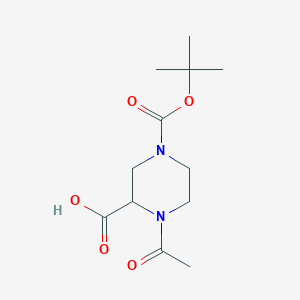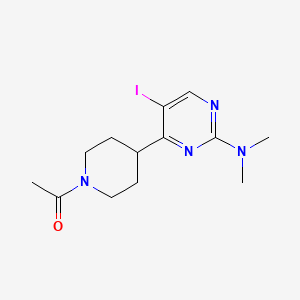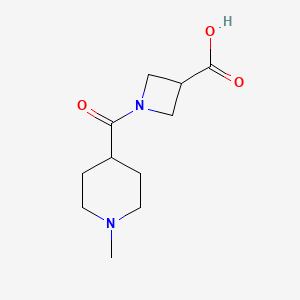
Cyclopropyl(2,3-dichlorophenyl)methanamine
Vue d'ensemble
Description
Cyclopropyl(2,3-dichlorophenyl)methanamine is a chemical compound with the molecular formula C10H11Cl2N . It has a molecular weight of 216.11 . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2N/c11-7-3-4-9 (12)8 (5-7)10 (13)6-1-2-6/h3-6,10H,1-2,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
1. Synthesis and Reaction Studies
A study by Yoshida et al. (1988) explored the preparation and reactions of cyclopropenone oximes, including 2,3-diphenyl and 2-methyl-3-phenyl derivatives. They investigated their reaction with alkyl and aryl isocyanates, leading to the formation of 4,6-diazaspiro[2.3]hexenones. This research is indicative of the potential applications of cyclopropyl compounds in organic synthesis and reaction mechanisms (H. Yoshida et al., 1988).
2. Industrial Synthesis Applications
Vukics et al. (2002) presented an improved industrial synthesis of sertraline hydrochloride, an antidepressant, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This illustrates the role of cyclopropyl derivatives in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (Krisztina Vukics et al., 2002).
3. Pharmaceutical Intermediate Synthesis
Taber et al. (2004) developed a cleaner and more efficient alternative for the formation of sertraline imine, a key intermediate in the synthesis of Zoloft (sertraline hydrochloride). This work underscores the importance of cyclopropyl compounds in the development of streamlined pharmaceutical production processes (Geraldine Patricia Taber et al., 2004).
4. Development of Novel Compounds
Research by Demir et al. (2004) on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines demonstrates the use of cyclopropyl compounds in creating conformationally restricted homophenylalanine analogs. This highlights their role in the development of novel compounds with potential applications in medicinal chemistry (A. Demir et al., 2004).
5. Antiviral Activity Studies
A study by Kolocouris et al. (1994) on the synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines for antiviral activity against influenza A virus exemplifies the potential of cyclopropyl derivatives in developing new antiviral agents (N. Kolocouris et al., 1994).
Safety and Hazards
Cyclopropyl(2,3-dichlorophenyl)methanamine is associated with several hazard statements, including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
cyclopropyl-(2,3-dichlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYGIZQRPLUCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C(=CC=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)
![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
acetate](/img/structure/B1401021.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)





